Technical Guide: Synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
Technical Guide: Synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
The following technical guide details the synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9), a critical intermediate in medicinal chemistry for accessing trifluoromethylated heteroaryl scaffolds.[1]
Executive Summary
Compound: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
CAS: 944317-55-9
Molecular Formula: C
This guide outlines the optimal synthetic strategy for generating 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine. The trifluoromethyl group (–CF
Retrosynthetic Analysis
The most robust approach relies on the Late-Stage Electrophilic Iodination of the pre-functionalized pyridine core.[1] This strategy avoids the potential chemoselectivity issues associated with installing the sensitive trifluoromethyl group in the presence of an aryl iodide.[1]
Strategic Disconnection
-
C–I Bond Formation : The final step involves the electrophilic substitution of iodine onto the 4-methyl-2-(trifluoromethyl)pyridine scaffold.[1]
-
C–CF
Bond Formation : The precursor is synthesized via transition-metal-catalyzed trifluoromethylation of commercially available 2-chloro-4-methylpyridine.[1]
Caption: Retrosynthetic disconnection showing the C-H activation strategy for iodine installation.
Primary Synthetic Route: Direct Electrophilic Iodination
This route utilizes N-Iodosuccinimide (NIS) activated by a strong acid (Trifluoroacetic acid or H
Mechanistic Rationale
-
Electronic Effects : The pyridine ring is electron-deficient due to the N-atom and the –CF
group.[1] However, the methyl group at C4 activates the ortho-positions (C3 and C5).[1] -
Regioselectivity (C3 vs. C5) :
Step-by-Step Protocol
Step 1: Preparation of Precursor (If not purchased)
Reaction: Trifluoromethylation of 2-Chloro-4-methylpyridine[1]
| Parameter | Specification |
| Substrate | 2-Chloro-4-methylpyridine (1.0 equiv) |
| Reagent | TMSCF |
| Catalyst/Additive | Ag |
| Solvent | DMF or NMP (Anhydrous) |
| Temperature | 80 °C – 100 °C |
-
Setup : Charge a flame-dried reaction vessel with 2-chloro-4-methylpyridine and Ag
CO under an inert atmosphere (Ar or N ). -
Addition : Add anhydrous DMF followed by TMSCF
. -
Reaction : Heat to 90 °C for 4–6 hours. Monitor by TLC or LC-MS for consumption of the chloride.[1]
-
Workup : Cool to RT. Dilute with Et
O and filter through a Celite pad to remove silver salts.[1] Wash filtrate with water and brine.[1] -
Purification : Flash column chromatography (Hexanes/EtOAc) to yield 4-methyl-2-(trifluoromethyl)pyridine .
Step 2: Iodination (The Core Synthesis)
Reaction: Regioselective Iodination of 4-Methyl-2-(trifluoromethyl)pyridine[1]
| Parameter | Specification |
| Substrate | 4-Methyl-2-(trifluoromethyl)pyridine (1.0 equiv) |
| Iodine Source | N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv) |
| Activator | Trifluoroacetic Acid (TFA) (Solvent/Reagent mix) or H |
| Solvent | Acetonitrile (MeCN) or TFA |
| Temperature | 80 °C (Reflux) |
| Time | 12 – 24 Hours |
Detailed Workflow:
-
Dissolution : Dissolve 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in Acetonitrile (0.2 M concentration).
-
Activation : Add Trifluoroacetic acid (20% v/v). The acid protonates the NIS, increasing the electrophilicity of the iodine species.[1]
-
Addition : Add N-Iodosuccinimide (1.5 eq) in one portion. Protect the flask from light (aluminum foil) to prevent radical side reactions.[1]
-
Heating : Heat the mixture to reflux (approx. 80 °C).
-
Monitoring : Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT ~ 2.5 min) and appearance of the product (RT ~ 3.8 min, more lipophilic).[1]
-
Quench : Cool to RT. Pour the mixture into saturated aqueous Na
S O (Sodium thiosulfate) to reduce unreacted iodine (solution turns from reddish-brown to yellow/clear).[1] -
Extraction : Extract with Ethyl Acetate (3x). Dry combined organics over Na
SO . -
Purification : Concentrate in vacuo. The crude residue is purified via silica gel chromatography eluting with a gradient of 0-10% EtOAc in Hexanes.[1]
-
Note: The product is a solid. Recrystallization from Hexanes/EtOH is possible if high purity (>99%) is required.[1]
-
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Assay | Expected Result | Interpretation |
| 1H NMR (CDCl | Singlet at 8.85 ppm corresponds to H6 (deshielded by N and I).[1] Singlet at 7.60 ppm corresponds to H3 (shielded relative to H6).[1] Absence of coupling indicates para-relationship or isolated protons.[1] | |
| 19F NMR | Characteristic singlet for Ar-CF | |
| MS (ESI) | [M+H] | Confirms molecular mass.[1] |
Reaction Pathway Visualization
The following diagram illustrates the molecular transformation and the steric logic governing the regioselectivity.
Caption: Pathway showing the kinetic preference for C5 iodination due to steric hindrance at C3.
Safety & Handling
-
N-Iodosuccinimide (NIS) : Irritant.[1] Store in the dark at 2-8°C. Can decompose violently if heated excessively in dry state.[1]
-
Trifluoroacetic Acid (TFA) : Corrosive and volatile.[1] Use only in a fume hood.
-
Organofluorine Compounds : Generally metabolically stable, but standard PPE (gloves, goggles, lab coat) is mandatory to prevent skin absorption.[1]
References
-
Regioselective Iodination of Pyridines : Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 2002, 43(29), 5047-5048.[1] Link
-
Trifluoromethylation Methodology : Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using (Trifluoromethyl)trimethylsilane."[1] Chemical Reviews, 1997, 97(3), 757-786.[1] Link
-
Synthesis of Trifluoromethylpyridines : Schlosser, M., et al.[1] "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003, 2003(8), 1559-1568.[1] Link[1]
-
Radical C-H Iodination : Kalyani, D., et al. "Regioselective Direct C–H Iodination of Quinolines and Pyridines."[1][4] Organic Letters, 2015, 17(19), 4782–4785.[1] Link[1]
Sources
- 1. 1021535-48-7,2-(1,1-Difluoroethyl)isonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1227579-54-5,2-Fluoro-5-(trifluoromethyl)pyridin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
